molecular formula C7H5FO3 B1214506 3-Fluoro-4-hydroxybenzoic acid CAS No. 350-29-8

3-Fluoro-4-hydroxybenzoic acid

Cat. No. B1214506
Key on ui cas rn: 350-29-8
M. Wt: 156.11 g/mol
InChI Key: IUSDEKNMCOUBEE-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

A solution of 3-fluoro-4-hydroxy-benzoic acid (5.16 g, 33.1 mmol) in ethanol (100 ml) was treated with conc. sulphuric acid (5 ml), and the mixture heated at reflux for 4 days. The volatiles were removed in vacuo, and the aqueous residue was basified with saturated NaHCO3 and extracted twice with diethyl ether. The combined organic extracts were dried and concentrated in vacuo to yield the title compound (5.16 g, 85%).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([OH:11])=[C:2]([F:1])[CH:3]=1)[CH3:18]

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.16 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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